Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Overview
Description
Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C15H21N3O6 and a molecular weight of 339.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a nitro group attached to a pyridine ring and two tert-butyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 3-nitropyridin-2-amine as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 90°C for 1 hour.
Workup: The reaction mixture is cooled, quenched with water, and extracted with ethyl acetate (EtOAc). The organic layer is dried over magnesium sulfate (MgSO4) and concentrated under reduced pressure.
Formation of Ester: The resulting yellow oil is mixed with methanol and potassium carbonate (K2CO3) and stirred at 60°C for 1 hour. After cooling, the mixture is acidified with hydrochloric acid (HCl) and extracted with EtOAc. The organic layer is dried and concentrated.
Purification: The crude product is purified by column chromatography using a gradient of EtOAc and n-hexane to yield the final product as a yellow solid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Acidic or basic hydrolysis using HCl or NaOH.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Oxidation: Formation of nitro derivatives.
Substitution: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications :
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities due to the presence of the nitro group.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis-Boc-3-Nitro-pyridin-2-ylamine: Similar structure with different protective groups.
3-Nitropyridin-2-amine: Lacks the ester groups but contains the nitro-pyridine core.
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
Uniqueness
Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its combination of a nitro group, pyridine ring, and two tert-butyl ester groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKVOBASBFCVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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